1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-6-carboxylic acid
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Overview
Description
1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-6-carboxylic acid is a heterocyclic compound that belongs to the thienopyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-6-carboxylic acid typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process. Another approach involves the use of dimethylformamide dimethylacetal in the presence of a primary amine .
Industrial Production Methods
Industrial production of this compound may involve the use of palladium-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines. This method has been shown to produce high yields of the desired product and is suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thieno[2,3-d]pyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various thieno[2,3-d]pyrimidine derivatives, sulfoxides, and sulfones .
Scientific Research Applications
1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Thieno[3,2-d]pyrimidine-4-ones
- Thieno[3,4-b]pyridine derivatives
- Pyrido[2,3-d]pyrimidines
Uniqueness
1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-6-carboxylic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C9H9N2O4S+ |
---|---|
Molecular Weight |
241.25 g/mol |
IUPAC Name |
1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-6-carboxylic acid |
InChI |
InChI=1S/C9H8N2O4S/c1-10-6(12)4-3-5(8(13)14)16-7(4)11(2)9(10)15/h3-4H,1-2H3/p+1 |
InChI Key |
OEJHROUBAHOPQS-UHFFFAOYSA-O |
Canonical SMILES |
CN1C(=O)C2C=C(SC2=[N+](C1=O)C)C(=O)O |
Origin of Product |
United States |
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